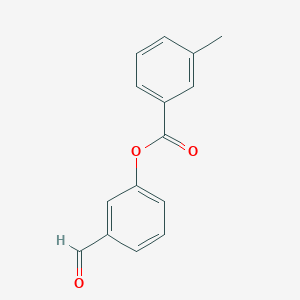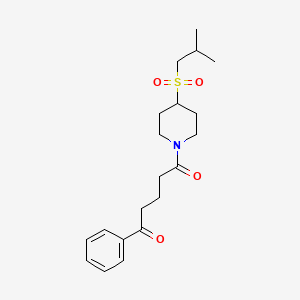
N-(4-((3-(1,2,4-オキサジアゾール-3-イル)ピロリジン-1-イル)スルホニル)フェニル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide is a compound that features a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a sulfonyl group attached to a phenyl ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agricultural science.
科学的研究の応用
N-(4-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its ability to interact with various biological targets.
Agricultural Science: It has been evaluated for its nematicidal activity against plant-parasitic nematodes, showing promising results in controlling nematode populations.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as an inhibitor of specific enzymes
作用機序
Target of Action
The primary target of this compound is currently unknown. The compound belongs to the class of 1,2,4-oxadiazoles , which are known to interact with a variety of biological targets.
Mode of Action
Generally, 1,2,4-oxadiazoles can interact with their targets through various mechanisms, such as inhibiting or activating the target’s function . The exact interaction between this compound and its target would depend on the specific nature of the target.
Biochemical Pathways
Without specific information about the compound’s target, it’s challenging to summarize the affected biochemical pathways. 1,2,4-oxadiazoles have been found to influence a variety of pathways, including those involved in inflammation, cancer, and bacterial infections .
Pharmacokinetics
1,2,4-oxadiazoles are generally well-absorbed and distributed throughout the body . The metabolism and excretion of this compound would depend on its specific chemical structure and the body’s enzymatic processes.
Result of Action
Based on the known effects of 1,2,4-oxadiazoles, it could potentially have anti-inflammatory, anticancer, or antibacterial effects .
準備方法
The synthesis of N-(4-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps. One common synthetic route includes the formation of the 1,2,4-oxadiazole ring through cyclization reactions. The pyrrolidine ring is then introduced via nucleophilic substitution reactions. The sulfonyl group is added through sulfonation reactions, and finally, the acetamide group is attached using acylation reactions .
化学反応の分析
N-(4-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium azide or thiols.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
類似化合物との比較
N-(4-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide can be compared with other 1,2,4-oxadiazole derivatives:
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Sulfonyl-Containing Compounds: Compounds with sulfonyl groups are known for their role as enzyme inhibitors and their use in pharmaceuticals.
Pyrrolidine Derivatives: These compounds are studied for their potential in treating neurological disorders and as intermediates in organic synthesis.
特性
IUPAC Name |
N-[4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-10(19)16-12-2-4-13(5-3-12)23(20,21)18-7-6-11(8-18)14-15-9-22-17-14/h2-5,9,11H,6-8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZZDFUVWSXVGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)C3=NOC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[cyano(2-methoxyphenyl)methyl]-2-(phenylsulfanyl)acetamide](/img/structure/B2506998.png)
![N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide](/img/structure/B2507000.png)



![N-(2-carbamoylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2507005.png)





![N-(4-ethylbenzyl)-1-[(2-piperidin-1-ylpyridin-3-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2507015.png)
![1-{1-[2-(1H-indol-1-yl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2507017.png)
